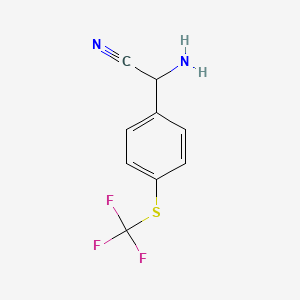
(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is a chiral compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromoacetophenone.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride in the presence of a base.
Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.
Amination and Cyanation:
Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Interaction Studies: Used in studies of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Anticancer Research: Explored for its activity against certain cancer cell lines.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of interactions.
Comparación Con Compuestos Similares
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The racemic mixture of both enantiomers.
2-Amino-2-(4-(methylthio)phenyl)acetonitrile: A similar compound with a methylthio group instead of a trifluoromethylthio group.
Uniqueness: ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. The chiral center adds another layer of complexity, making it valuable in asymmetric synthesis and chiral recognition studies.
Propiedades
Fórmula molecular |
C9H7F3N2S |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 |
Clave InChI |
GCRYPQGJURZRBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


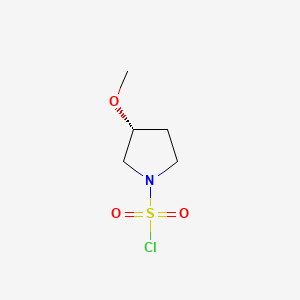
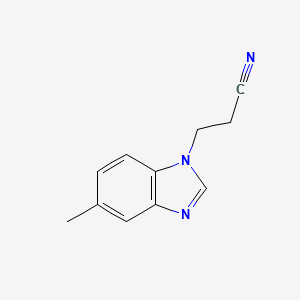
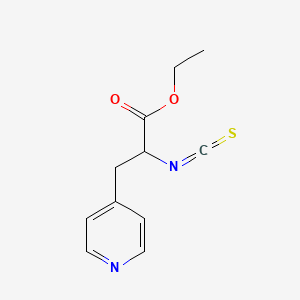
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
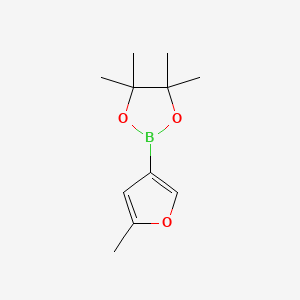
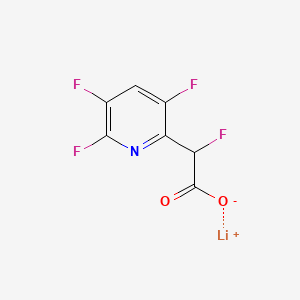
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)

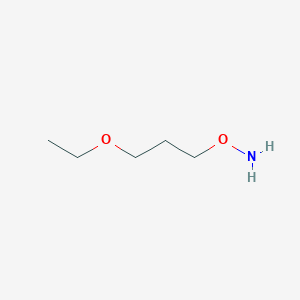
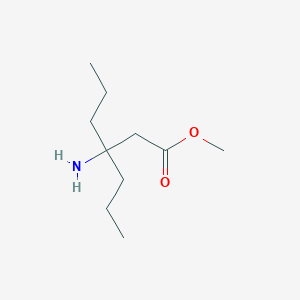
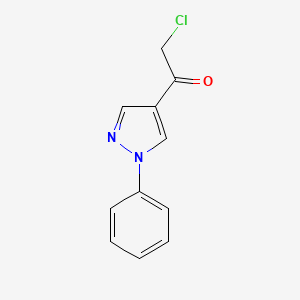


![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
